molecular formula C10H6Cl2N2 B177254 3,6-Dichloro-4-phenylpyridazine CAS No. 10338-17-7

3,6-Dichloro-4-phenylpyridazine

Cat. No.: B177254
CAS No.: 10338-17-7
M. Wt: 225.07 g/mol
InChI Key: QEANUHPTLLPFPA-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . It is used as an intermediate in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes two chlorine atoms, one phenyl group, and a pyridazine ring . The InChI string representation of the molecule is InChI=1S/C10H6Cl2N2/c11-9-6-8 (10 (12)14-13-9)7-4-2-1-3-5-7/h1-6H .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 225.07 g/mol, and its exact mass is 223.9908036 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has one rotatable bond .

Scientific Research Applications

1. Inhibitory Activity and Structure-Activity Relationships

The molecule 3,6-Dichloro-4-phenylpyridazine has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Researchers found that structural modifications to this compound, such as the introduction of a lipophilic environment on the pyridazine ring and substitution of the C-6 phenyl group, can enhance AChE-inhibitory activity. This finding indicates potential applications in treating conditions related to AChE activity, such as Alzheimer's disease (Contreras et al., 2001).

2. Antibacterial Properties

Another study focused on the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. This research highlighted the antibacterial activities of the newly synthesized compounds, suggesting potential applications in developing antibacterial agents (Al-Kamali et al., 2014).

3. Microbial Activity

Bisaryl hydrazino-s-triazine derivatives, including those related to this compound, were prepared and characterized, and their microbial activity was evaluated. This implies potential applications in developing compounds to combat microbial infections (Chaudhari et al., 2007).

4. Fluorination Reactions

This compound was also studied in solvent-free fluorination reactions under phase transfer catalysis. The chlorine–fluorine exchanges obtained with enhanced yields and selectivities indicate potential utility in synthetic chemistry and materials science (Marque et al., 2004).

5. Spectroscopy and Non-linear Optical Properties

The molecule has been subject to vibrational spectral analysis, and its molecular structure, vibrational spectra, and non-linear optical behavior were studied through various spectroscopic techniques and density functional theory (DFT) methods. This research provides valuable information for material sciences, particularly in fields related to optical properties (Prabavathi et al., 2015).

Future Directions

While specific future directions for 3,6-Dichloro-4-phenylpyridazine are not mentioned in the search results, there is a general interest in the chemistry of pyridazine due to its biological activity . Pyridazines are important six-membered nitrogen heterocyclic compounds and are of enormous interest because of their biological activity .

Properties

IUPAC Name

3,6-dichloro-4-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANUHPTLLPFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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